molecular formula C16H11F2NO4S2 B2362850 Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-26-9

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2362850
CAS No.: 899725-26-9
M. Wt: 383.38
InChI Key: GJPKXURROZUAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a methyl ester group, a difluorophenylsulfamoyl group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under palladium-catalyzed conditions.

    Introduction of the Difluorophenylsulfamoyl Group: The difluorophenylsulfamoyl group can be introduced via a nucleophilic substitution reaction using a difluorophenylsulfonamide and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The difluorophenylsulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene core can also interact with biological membranes, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Methyl 3-[(3,4-dibromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the presence of the difluorophenylsulfamoyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO4S2/c1-23-16(20)14-15(10-4-2-3-5-13(10)24-14)25(21,22)19-9-6-7-11(17)12(18)8-9/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPKXURROZUAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.